molecular formula C18H17N5O3 B10984542 N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10984542
M. Wt: 351.4 g/mol
InChI Key: UAFOXGHPVANJOE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxyphenyl group and a tetrazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine, followed by reduction to yield the corresponding amine. This amine can then be acylated with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid
  • N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzylamine
  • N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzyl alcohol

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methoxyphenyl and tetrazole moieties enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N5O3/c1-12-20-21-22-23(12)15-5-3-4-14(10-15)18(25)19-11-17(24)13-6-8-16(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,25)

InChI Key

UAFOXGHPVANJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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